molecular formula C21H24FN3O3 B12485506 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate

Cat. No.: B12485506
M. Wt: 385.4 g/mol
InChI Key: MTCKRUZMGHBQKM-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with an ethyl group and a fluorobenzoyl amide. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine.

    Introduction of the Fluorobenzoyl Group: The next step involves the acylation of the piperazine derivative with 4-fluorobenzoyl chloride under basic conditions to form the corresponding amide.

    Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting central nervous system disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the fluorobenzoyl group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C21H24FN3O3

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C21H24FN3O3/c1-3-24-10-12-25(13-11-24)19-9-6-16(21(27)28-2)14-18(19)23-20(26)15-4-7-17(22)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,26)

InChI Key

MTCKRUZMGHBQKM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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